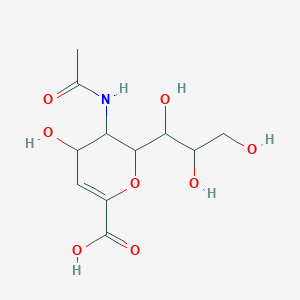

3-acetamido-4-hydroxy-2-(1,2,3-trihydroxypropyl)-3,4-dihydro-2H-pyran-6-carboxylic acid

Description

L’acide 2-désoxy-2,3-didéhydro-N-acétylneuraminique, communément appelé DANA, est un inhibiteur de la sialidase. Il s’agissait du premier composé identifié pour inhiber l’activité des enzymes sialidases, qui sont essentielles à la prolifération des virus de la grippe. Le DANA est dérivé de l’acide sialique et joue un rôle important dans la recherche antivirale, en particulier dans le développement de traitements contre la grippe.

Propriétés

IUPAC Name |

3-acetamido-4-hydroxy-2-(1,2,3-trihydroxypropyl)-3,4-dihydro-2H-pyran-6-carboxylic acid | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H17NO8/c1-4(14)12-8-5(15)2-7(11(18)19)20-10(8)9(17)6(16)3-13/h2,5-6,8-10,13,15-17H,3H2,1H3,(H,12,14)(H,18,19) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JINJZWSZQKHCIP-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)NC1C(C=C(OC1C(C(CO)O)O)C(=O)O)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H17NO8 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

291.25 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

24967-27-9 | |

| Record name | N-acetyl-2,3-didehydro-2-deoxyneuraminic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.042.303 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Méthodes De Préparation

Voies de synthèse et conditions de réaction

Le DANA est synthétisé par déshydratation du groupe hydroxyle C2 de l’acide sialique. Le processus implique l’élimination d’une molécule d’eau de la structure de l’acide sialique, conduisant à la formation de DANA. Le remplacement du groupe hydroxyle en position C4 par un groupe amino augmente considérablement l’affinité de liaison du composé, conduisant à la création de la 4-amino-DANA, un inhibiteur plus puissant .

Méthodes de production industrielle

La production industrielle de DANA implique une synthèse à grande échelle utilisant des conditions de réaction optimisées pour garantir un rendement et une pureté élevés. Le processus comprend généralement l’utilisation de manipulateurs de liquides automatisés pour l’ajout précis des réactifs et le contrôle des conditions de réaction. Le composé synthétisé est ensuite purifié à l’aide de techniques telles que la cristallisation ou la chromatographie pour obtenir les niveaux de pureté souhaités .

Analyse Des Réactions Chimiques

Applications de la recherche scientifique

Le DANA a une large gamme d’applications de recherche scientifique, notamment :

Chimie : Utilisé comme composé modèle pour étudier l’inhibition de la sialidase et concevoir de nouveaux inhibiteurs.

Biologie : Aide à comprendre le rôle des enzymes sialidases dans les infections virales et les processus cellulaires.

Médecine : Sert de base au développement de médicaments antiviraux, en particulier pour traiter la grippe.

Industrie : Utilisé dans la production d’agents antiviraux et dans la recherche pour développer de nouveaux composés thérapeutiques

Applications De Recherche Scientifique

DANA has a wide range of scientific research applications, including:

Chemistry: Used as a model compound for studying sialidase inhibition and designing new inhibitors.

Biology: Helps in understanding the role of sialidase enzymes in viral infections and cellular processes.

Medicine: Serves as a basis for developing antiviral drugs, particularly for treating influenza.

Industry: Utilized in the production of antiviral agents and in research for developing new therapeutic compounds

Mécanisme D'action

Le DANA exerce ses effets en inhibant l’activité des enzymes sialidases. Ces enzymes sont responsables du clivage des résidus d’acide sialique des glycoprotéines et des glycolipides, une étape cruciale dans la libération des particules virales des cellules infectées. En inhibant la sialidase, le DANA empêche la propagation du virus vers de nouvelles cellules, limitant ainsi l’infection .

Comparaison Avec Des Composés Similaires

Composés similaires

Zanamivir : Un autre inhibiteur de la sialidase utilisé comme médicament antiviral.

Oseltamivir : Un médicament antiviral largement utilisé qui inhibe l’activité de la sialidase.

Peramivir : Un inhibiteur de la sialidase utilisé pour traiter la grippe.

Unicité du DANA

Le DANA est unique en raison de son inhibition pan-sélective de toutes les isoenzymes de la neuraminidase humaine, ce qui en fait un composé polyvalent pour l’étude de l’inhibition de la sialidase. Sa structure permet diverses modifications, conduisant au développement de dérivés plus puissants .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.